PAD4 Inhibitory Potency: Weak Pan-PAD Affinity Defines a Distinct Scaffold Starting Point vs. Potent, Selective PAD4 Inhibitors
In a direct enzymatic assay measuring inhibition of full-length recombinant human N-terminal GST-tagged PAD4 expressed in baculovirus-infected Sf9 cells using benzoyl arginine ethyl ester as substrate, the target compound exhibited a Ki of 1.83 × 10⁵ nM (183 μM) [1]. This places it at the low-affinity end of the PAD inhibitor spectrum, contrasting sharply with optimised PAD4 inhibitors such as GSK484 (IC₅₀ ~ 50 nM) or Cl-amidine (IC₅₀ ~ 5–10 μM) [2]. However, its near-equipotent inhibition of PAD2 (Ki = 1.79 × 10⁵ nM, mouse enzyme) [1] indicates a non-selective, pan-PAD binding mode that is mechanistically distinct from PAD4-selective chemotypes relying on a calcium-switch conformational lock. For researchers seeking a structurally simple, modular hydantoin-piperazine template for fragment-based or covalent-inhibitor design, this compound provides a defined low-affinity baseline from which substitution-driven potency gains can be quantitatively tracked.
| Evidence Dimension | PAD4 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.83 × 10⁵ nM (human PAD4) |
| Comparator Or Baseline | GSK484: IC₅₀ ≈ 50 nM (PAD4-selective); Cl-amidine: IC₅₀ ≈ 5–10 μM (pan-PAD) |
| Quantified Difference | Target compound is >3,600-fold weaker than GSK484; approximately 18- to 36-fold weaker than Cl-amidine |
| Conditions | Full-length recombinant human N-terminal GST-tagged PAD4 expressed in baculovirus-infected Sf9 cells; benzoyl arginine ethyl ester hydrolysis assay; 37°C |
Why This Matters
Defines the compound as a low-affinity pan-PAD tool suitable for use as a negative control or as a structurally characterised starting scaffold for SAR campaigns, rather than as a potent inhibitor for direct pharmacological studies.
- [1] BindingDB Entry BDBM50426302 (CHEMBL2312698). Affinity data for 5,5-dimethyl-3-(piperazin-1-ylmethyl)imidazolidine-2,4-dione: Ki (human PAD4) = 1.83E+5 nM; Ki (mouse PAD2) = 1.79E+5 nM. Curated from ChEMBL. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50426302 View Source
- [2] Lewis, H.D. et al. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation. Nature Chemical Biology, 2015, 11, 189–191. (Representative PAD4 inhibitor benchmark data.) View Source
